N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
This compound belongs to the quinazolinone-derived benzamide class, characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. Key structural features include:
- A 4-nitrobenzyl substituent at the N1 position of the quinazolinone ring.
- A 2-methoxybenzyl group attached via an amide linkage to the benzamide moiety.
- A methylene bridge (-CH2-) connecting the quinazolinone and benzamide units.
Quinazolinone derivatives are pharmacologically significant, often explored for antiviral, anticancer, and anti-inflammatory activities . The nitro group (electron-withdrawing) and methoxy group (electron-donating) may influence electronic properties, solubility, and target binding .
Properties
CAS No. |
931731-72-5 |
|---|---|
Molecular Formula |
C31H26N4O6 |
Molecular Weight |
550.571 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H26N4O6/c1-41-28-9-5-2-6-24(28)18-32-29(36)23-14-10-21(11-15-23)20-34-30(37)26-7-3-4-8-27(26)33(31(34)38)19-22-12-16-25(17-13-22)35(39)40/h2-17H,18-20H2,1H3,(H,32,36) |
InChI Key |
PAIDBZKBVOAGAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-nitrobenzyl group in the target compound enhances electrophilicity compared to the 4-isopropylbenzyl in compound 19 .
Synthetic Efficiency :
- Yields for related compounds vary widely (e.g., 48% for compound 15 vs. 86% for N-(2-methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide in ) .
- Microwave-assisted synthesis () improved yields (53–86%) compared to conventional methods (22%) .
Physicochemical Properties
- Melting Points :
- Spectroscopic Signatures: IR spectra of quinazolinones show C=O stretches at ~1660–1680 cm⁻¹ and C=S (in thione tautomers) at ~1245–1255 cm⁻¹ . ¹H NMR signals for the 4-nitrobenzyl group appear as doublets near δ 8.2–8.3 .
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